N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique molecular structure and potential applications in targeted protein degradation, particularly in the context of drug discovery and development.
The compound has been identified with various synonyms, including N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide trifluoroacetate and is cataloged under CAS number 1799711-25-3. Its molecular formula is C21H23F3N4O8, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms .
The synthesis of N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride involves several steps that can utilize techniques such as multicomponent reactions and advanced coupling methods. One notable approach is the Immediate Drop on Demand Technology (I.DOT), which facilitates high-throughput synthesis on a nanoscale .
The molecular structure of N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride features a central piperidine ring connected to an isoindolin scaffold via an ether linkage. The presence of multiple functional groups including amines and dioxo moieties contributes to its biological activity.
The compound's molecular weight is approximately 421.43 g/mol. Its structural representation reveals various functional groups that play critical roles in its interaction with biological targets .
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride can participate in several chemical reactions typical for amides and ethers. These include hydrolysis under acidic or basic conditions and potential coupling reactions with other biomolecules.
The reactivity of this compound can be attributed to its amine group which can engage in nucleophilic attacks while the dioxo groups can stabilize certain reaction intermediates. Understanding these reactions is essential for optimizing its synthesis and enhancing its efficacy as a drug candidate .
The mechanism of action for N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride primarily involves its role as a ligand for E3 ubiquitin ligases. This interaction facilitates the ubiquitination process that targets specific proteins for proteasomal degradation.
Research indicates that compounds like this one can effectively induce protein degradation by mimicking natural substrates recognized by E3 ligases. This targeted approach allows for selective modulation of protein levels within cells, which is particularly valuable in therapeutic contexts such as cancer treatment .
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride typically appears as a white to off-white solid. Its solubility characteristics may vary based on pH and solvent choice.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its melting point and boiling point have yet to be precisely defined but are essential parameters for practical applications .
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride holds promise in scientific research, particularly in the fields of drug discovery and development focused on targeted protein degradation. Its ability to modulate protein levels makes it a candidate for therapies aimed at diseases where protein homeostasis is disrupted, such as cancer and neurodegenerative disorders .
This compound (PubChem CID: 121410951) belongs to the isoindoline-1,3-dione chemical class featuring a piperidine-2,6-dione ring system characteristic of cereblon-binding molecules. Its core structure contains three pharmacologically significant motifs:
Table 1: Molecular Characteristics of N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide Hydrochloride
Property | Value | Significance |
---|---|---|
Chemical Formula | C₁₉H₂₂N₄O₆•HCl | High nitrogen content indicates multiple H-bond acceptors |
Molecular Weight | 438.87 g/mol | Mid-range for PROTAC components |
SMILES | Cl.O=C1NC(=O)C(N2C(=O)C3=C(OCC(=O)NCCCCN)C=CC=C3C2=O)CC1 | Encodes atomic connectivity |
Key Functional Groups | Glutarimide, Phthalimide, Acetamide, Primary Amine | Enables CRBN binding and linker conjugation |
Purity Specification | ≥95% (HPLC) | Suitable for biochemical applications |
The molecular architecture balances hydrophobic (aromatic core) and hydrophilic (ionizable amine hydrochloride) regions, conferring moderate solubility in polar aprotic solvents (DMSO, DMF) while requiring optimization for aqueous biological assays. X-ray crystallography of analogous compounds reveals that the phthalimide ring adopts a planar conformation optimal for insertion into CRBN's hydrophobic pocket, while the 4-aminobutyl chain extends outward toward solvent-accessible regions, minimizing steric interference with ligase binding [4] [7].
The compound's design evolution traces key milestones in CRBN modulator development:
Cocrystal structures demonstrate that the 4-aminobutyl group extends away from the CRBN binding interface without disrupting key contacts: The glutarimide nitrogen hydrogen-bonds to CRBN His378, while the phthalimide carbonyl interacts with Trp380. This structural preservation allows bifunctional derivatives to maintain efficient E3 ligase recruitment while enabling POI engagement [2] [5].
This compound serves as a critical structural template for PROTACs due to three key advantages:
Table 2: Functional Roles in PROTAC Design
Structural Element | PROTAC Function | Biological Impact |
---|---|---|
Glutarimide-phthalimide core | CRBN recruitment | Hijacks E3 ubiquitin ligase activity |
Ether-acetamide bridge | Solubility enhancement | Improves cellular permeability |
4-Aminobutyl group | Conjugation handle | Enables modular POI ligand attachment |
Hydrochloride salt | Ionization at physiological pH | Facilitates aqueous solubility for bioassays |
Clinical validation comes from CRBN-based PROTACs in development: ARV-110 (AR degrader) and ARV-471 (ER degrader) demonstrated proof-of-concept in Phase I/II trials for prostate and breast cancers, respectively. Both utilize CRBN ligands structurally analogous to this building block, confirming the translational relevance of this chemotype [3] [10]. Emerging tissue-selective strategies further exploit the compound's chemistry: Hypoxia-activated PROTACs incorporate nitroaromatic groups that are reduced in low-oxygen environments (e.g., tumors), unmasking the active degrader. Similarly, photoPROTACs (e.g., o-F4-azobenzene derivatives) enable spatiotemporal control of degradation through light activation [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7